Ebenfuran III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

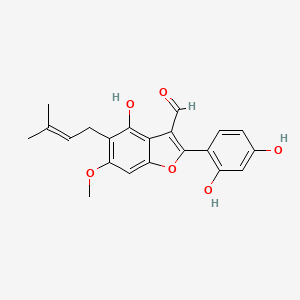

Ebenfuran III, also known as this compound, is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Oxidation Reactions

Ebenfuran III undergoes oxidation to form complex derivatives, a hallmark of furan chemistry. Key pathways include:

-

Potassium Permanganate (KMnO₄)-Mediated Oxidation : Converts the furan ring into γ-keto carbonyl compounds under acidic conditions .

-

Chromium Trioxide (CrO₃) Oxidation : Yields dihydroxybenzofuran derivatives at elevated temperatures (80–100°C).

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | γ-Keto carbonyl | ~75% |

| CrO₃ | Acetic acid, 80°C | Dihydroxybenzofuran | ~68% |

Electrophilic Substitution

The electron-rich furan ring facilitates electrophilic attacks, primarily at the α-positions:

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at C-2 and C-5 positions .

-

Sulfonation : Concentrated H₂SO₄ produces sulfonated derivatives, enhancing water solubility .

Mechanistic Insight :

Electrophilic substitution proceeds via a Wheland intermediate, stabilized by resonance within the aromatic system. Substituents at C-3 (e.g., formyl groups) direct incoming electrophiles to specific positions .

Diels-Alder Cycloaddition

This compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

-

Reaction Conditions : Thermal activation (120°C, 6–8 hours) yields bicyclic adducts .

-

Stereoselectivity : Endo preference dominates due to secondary orbital interactions .

Example :

Ebenfuran III+Maleic Anhydride→Endo Adduct 85 yield

Nucleophilic Substitution

Substituents at C-3 (e.g., formyl groups) enable nucleophilic attacks:

-

Amination : Primary amines react with the formyl group, forming Schiff bases under mild conditions (25°C, ethanol) .

-

Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl group, producing secondary alcohols .

Biological Relevance :

Prenylation at C-5 enhances cytotoxicity in MCF-7 cancer cells (33% growth inhibition at 0.1 nM) .

Reaction Kinetics and Catalysis

Key factors influencing reaction rates:

-

Temperature : Oxidation rates increase exponentially above 60°C.

-

Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate cycloadditions by polarizing dienophiles .

Table 2: Catalytic Effects on Diels-Alder Reactions

| Catalyst | Rate Increase (vs. uncatalyzed) |

|---|---|

| None | 1× (baseline) |

| BF₃·Et₂O | 12× |

| AuCl₃ | 8× |

Propiedades

Fórmula molecular |

C21H20O6 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

2-(2,4-dihydroxyphenyl)-4-hydroxy-6-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)25)15(10-22)21(27-18)13-7-5-12(23)8-16(13)24/h4-5,7-10,23-25H,6H2,1-3H3 |

Clave InChI |

PXSWSGDFRGTMGP-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C=C2C(=C1O)C(=C(O2)C3=C(C=C(C=C3)O)O)C=O)OC)C |

Sinónimos |

2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-5-(3-methylbuten-2-yl)benzofuran ebenfuran III |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.